molecular formula C19H19N3O4S B2686588 3-(2-methoxyphenyl)-2,11-dimethyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione CAS No. 1005286-72-5

3-(2-methoxyphenyl)-2,11-dimethyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

Cat. No. B2686588
CAS RN: 1005286-72-5
M. Wt: 385.44
InChI Key: DXUIUDVROAUKBA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of an organic compound can involve various chemical reactions, and the choice of reactions depends on the functional groups present in the molecule. Common methods include functional group transformations, formation of carbon-carbon bonds, and strategies like retrosynthetic analysis .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions that a compound undergoes can tell us a lot about its functional groups and structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its acidity or basicity. These properties can often be predicted from the compound’s structure .

Scientific Research Applications

Synthetic Routes and Derivatives

A New Synthetic Approach to Oxadiazoles : Research by Bohle and Perepichka (2009) introduced a novel synthetic route for creating oxadiazoles, demonstrating the stability and reactivity of these compounds. This study could imply methodologies applicable to synthesizing compounds like "3-(2-methoxyphenyl)-2,11-dimethyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione" and exploring their properties (Bohle & Perepichka, 2009).

Carbazomycin B Synthesis : The study by Crich and Rumthao (2004) on the radical arylation of benzene to synthesize carbazomycin B showcases the potential for complex organic syntheses involving nitro compounds and methoxy groups, which are elements in the queried compound (Crich & Rumthao, 2004).

Molecular and Crystal Structures

Study of Tetrazole-Thione Complexes : Askerov et al. (2019) investigated the molecular and crystal structures of a tetrazole-thione complex, providing insights into the structural characteristics that might be relevant to understanding the properties of "3-(2-methoxyphenyl)-2,11-dimethyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione" (Askerov et al., 2019).

Antimicrobial and Antioxidant Activities

Oxadiazole Derivatives with Biological Activities : The synthesis and evaluation of oxadiazole derivatives for their anti-Salmonella typhi activity by Salama (2020) suggest potential biomedical applications for structurally related compounds, emphasizing the importance of exploring the antimicrobial properties of novel synthetic chemicals (Salama, 2020).

Mechanism of Action

If the compound has biological activity, its mechanism of action can be studied. This typically involves biochemical assays and possibly studies in cells or whole organisms .

Safety and Hazards

The safety and hazards of a compound are typically determined through laboratory testing. This can include testing for toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve further studies on the compound’s properties or applications, synthesis of related compounds, or development of new synthetic methods .

properties

IUPAC Name

10-(2-methoxyphenyl)-9,13-dimethyl-4-nitro-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-11-17-13-10-12(22(23)24)8-9-15(13)26-19(11,2)21(18(27)20-17)14-6-4-5-7-16(14)25-3/h4-11,17H,1-3H3,(H,20,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXUIUDVROAUKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C3=C(C=CC(=C3)[N+](=O)[O-])OC1(N(C(=S)N2)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methoxyphenyl)-2,11-dimethyl-8-nitro-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

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